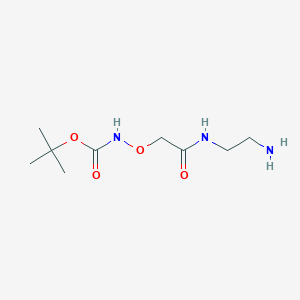

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate

Description

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate is a carbamate-protected amine derivative featuring an oxoethoxy linker and a terminal aminoethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide coupling and drug development, due to its reactive amine and carbamate-protecting group. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes while allowing deprotection under mild acidic conditions .

Properties

IUPAC Name |

tert-butyl N-[2-(2-aminoethylamino)-2-oxoethoxy]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c1-9(2,3)16-8(14)12-15-6-7(13)11-5-4-10/h4-6,10H2,1-3H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZPPBPGCWBGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 2-(2-aminoethylamino)ethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine. This property is particularly useful in the synthesis of complex organic molecules and peptides .

Biology

In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids. It can protect amine groups during chemical modifications, ensuring that the biological activity of the molecule is preserved .

Medicine

In medicine, this compound is used in the synthesis of pharmaceutical compounds. Its stability and ease of removal make it an ideal protecting group for drug development, allowing for the creation of complex drug molecules with high specificity .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility and stability make it a valuable component in various manufacturing processes, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions, allowing for selective modifications of other functional groups. The compound can be removed under mild acidic or basic conditions, regenerating the free amine .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and physicochemical properties of analogous compounds:

Physicochemical and Pharmacokinetic Properties

Hydrophilicity vs. Lipophilicity :

- Compounds with ethoxy chains (e.g., C₁₁H₂₄N₂O₄) exhibit higher topological polar surface area (TPSA) and water solubility, making them suitable for aqueous-phase reactions .

- Aromatic derivatives (e.g., C₁₅H₂₁FN₂O₃) show elevated Log Po/w values (~2.15), favoring membrane permeability but requiring formulation optimization for bioavailability .

- Reactivity: The aminooxy group in C₇H₁₆N₂O₃ enables efficient oxime ligation, a critical feature for bioconjugation in antibody-drug conjugates (ADCs) . Thioamide-containing compounds (e.g., C₇H₁₄N₂O₂S) resist enzymatic degradation compared to oxoamide analogs, enhancing metabolic stability .

Synthetic Accessibility :

Biological Activity

tert-Butyl 2-((2-aminoethyl)amino)-2-oxoethoxycarbamate, commonly referred to by its CAS number 160818-51-9, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure allows for various biological activities, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 233.26 g/mol. The compound features a tert-butyl group, an aminoethyl moiety, and a carbamate functional group, which contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 160818-51-9 |

| Molecular Formula | C9H19N3O4 |

| Molecular Weight | 233.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may exert its effects through interactions with biological targets such as enzymes and receptors involved in metabolic pathways. The presence of amino groups suggests potential for hydrogen bonding and ionic interactions, enhancing its affinity for target sites.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of related compounds indicate that they may induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular homeostasis and activation of apoptotic pathways. Further studies are necessary to elucidate the specific anticancer activity of this compound.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on structurally similar compounds showed significant inhibition of bacterial growth, suggesting that this compound could potentially be tested against resistant bacterial strains.

- Cytotoxicity Assessment : In vitro assays utilizing cancer cell lines demonstrated that certain carbamate derivatives led to reduced cell viability, indicating a need for further exploration into the cytotoxic potential of this compound.

In Vitro Studies

Recent studies have focused on the pharmacokinetics and bioavailability of related compounds. These findings highlight the importance of structural modifications in enhancing therapeutic efficacy and reducing toxicity.

Future Directions

Further research is warranted to:

- Conduct comprehensive pharmacological evaluations.

- Explore structure-activity relationships (SAR) to optimize the compound's efficacy.

- Investigate potential synergistic effects when combined with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.